molecular formula C20H17ClN4O4S4 B12397681 HIV-1 inhibitor-39

HIV-1 inhibitor-39

货号: B12397681
分子量: 541.1 g/mol
InChI 键: QFCCQGBVYCZXMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV-1 inhibitor-39 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-39 typically involves multiple steps, starting from commercially available precursors One common synthetic route begins with the preparation of an intermediate compound through a series of reactions, including condensation, cyclization, and functional group modifications

Industrial Production Methods

For industrial production, the synthesis of this compound is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of high-throughput screening techniques to identify the most efficient synthetic routes and reaction conditions. Additionally, advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product meets the required standards for pharmaceutical use.

化学反应分析

Types of Reactions

HIV-1 inhibitor-39 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.

    Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

科学研究应用

HIV-1 inhibitor-39 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.

    Biology: Employed in research to understand the molecular interactions between viral integrase and its inhibitors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections, particularly in cases where resistance to existing drugs has developed.

    Industry: Utilized in the development of new antiviral drugs and the optimization of production processes for pharmaceutical compounds.

作用机制

HIV-1 inhibitor-39 exerts its effects by binding to the active site of the viral integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The compound specifically targets the integrase enzyme’s catalytic core domain, interfering with its ability to process and join viral DNA ends.

相似化合物的比较

Similar Compounds

    Raltegravir: An integrase strand transfer inhibitor used in the treatment of HIV-1.

    Elvitegravir: Another integrase inhibitor with a similar mechanism of action.

    Dolutegravir: Known for its high barrier to resistance and potent antiviral activity.

    Bictegravir: A newer integrase inhibitor with improved pharmacokinetic properties.

Uniqueness of HIV-1 Inhibitor-39

This compound is unique due to its novel chemical scaffold, which allows for greater flexibility in chemical modifications and optimization. This uniqueness provides a promising platform for the development of more potent and selective antiviral agents, potentially overcoming the limitations of existing integrase inhibitors.

属性

分子式

C20H17ClN4O4S4

分子量

541.1 g/mol

IUPAC 名称

2-[[5-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H17ClN4O4S4/c1-33(28,29)15-7-5-14(6-8-15)22-16(26)10-31-20-24-23-19(32-20)25-17(27)11-30-18(25)12-3-2-4-13(21)9-12/h2-9,18H,10-11H2,1H3,(H,22,26)

InChI 键

QFCCQGBVYCZXMZ-UHFFFAOYSA-N

规范 SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。